molecular formula C14H17ClN4O2S2 B2890077 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396866-84-4

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2890077
CAS No.: 1396866-84-4
M. Wt: 372.89
InChI Key: GBSQRQFLEBDJPU-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a thiophene-sulfonamide group linked to a piperidine scaffold that is further decorated with a pyrazine ring. The piperazine and piperidine moieties are privileged structures in pharmacology, frequently employed to optimize the physicochemical properties and binding characteristics of drug candidates . Similarly, the sulfonamide functional group is a common pharmacophore found in many biologically active compounds. This specific molecular architecture suggests potential for researchers to investigate its activity against a range of biological targets. Piperazine-containing compounds, for instance, are prevalent in therapies targeting the central nervous system, while sulfonamide derivatives are explored for their enzyme inhibitory properties . The presence of the nitrogen-rich pyrazine heterocycle may also contribute to hydrogen bonding, influencing target engagement. This compound is provided exclusively for research purposes, such as in vitro binding assays, enzymatic studies, or as a building block in the synthesis of novel chemical entities. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

5-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S2/c15-12-1-2-14(22-12)23(20,21)18-9-11-3-7-19(8-4-11)13-10-16-5-6-17-13/h1-2,5-6,10-11,18H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSQRQFLEBDJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through sulfonation of thiophene followed by chlorination. The pyrazin-2-ylpiperidine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the chlorinated thiophene sulfonamide, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrazine ring can be reduced to an amine.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group on the pyrazine ring can produce the corresponding amine.

Scientific Research Applications

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the S1 subsite of human Factor Xa, a key enzyme in the coagulation cascade . This binding inhibits the activity of Factor Xa, thereby preventing the formation of blood clots.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Thiophene-5) Piperidine Substituent Molecular Formula Molecular Weight Key Biological Activity
Target Compound: 5-Chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide Cl Pyrazin-2-yl C14H17ClN4O2S2 ~372.6* Not explicitly reported
5-Bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide Br Pyrazin-2-yl C14H17BrN4O2S2 417.3 Undisclosed
5-Chloro-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide (11b) Cl 3-Phenoxybenzyl-triazolyl C20H18ClN4O3S2 461.05 Antiproliferative (IC50: 2.3 µM vs. MCF-7 cells)
DMPI (Indole derivative) N/A 2,3-Dimethylphenyl-methyl C27H28N2 380.5 MRSA synergist (carbapenem synergy)

*Calculated based on bromo analog.

Detailed Analysis of Key Differences

Halogen Substitution (Cl vs. Br)

The bromo analog (CAS 1396714-14-9) shares the same core structure but replaces chlorine with bromine at the thiophene-5 position. Chlorine’s smaller atomic radius may favor tighter binding in sterically constrained enzyme active sites, though activity data for both compounds are lacking.

Piperidine Substituent Variations

  • Pyrazine vs. Phenoxybenzyl-Triazole (Compound 11b): The pyrazine group in the target compound introduces hydrogen-bonding capability via its nitrogen atoms, which could enhance interactions with polar residues in biological targets. In contrast, compound 11b’s 3-phenoxybenzyl-triazolyl group adds significant hydrophobicity and aromatic bulk, contributing to its potent antiproliferative activity (IC50: 2.3 µM against MCF-7 breast cancer cells). This suggests that bulkier substituents may improve anticancer efficacy but could compromise pharmacokinetic properties.

Piperidine-Containing Antimicrobial Agents (DMPI/CDFII)

While DMPI and CDFII are indole derivatives rather than sulfonamides, their piperidine motifs highlight the importance of the piperidinylmethyl group in microbial target engagement. DMPI’s synergy with carbapenems against MRSA suggests that similar piperidine-linked sulfonamides might exhibit adjuvant antimicrobial effects, though this remains speculative for the target compound.

Research Findings and Implications

Anticancer Potential: The antiproliferative activity of compound 11b underscores the therapeutic relevance of sulfonamide derivatives with aromatic substituents. The target compound’s pyrazine group may offer a balance between hydrophobicity and polarity, warranting further evaluation against cancer cell lines.

Halogen Effects : The bromo analog serves as a critical comparator for structure-activity relationship (SAR) studies, particularly in optimizing halogen interactions with target proteins.

Antimicrobial Synergy : While indirect, the piperidine moiety’s role in DMPI suggests that the target compound could be repurposed or modified for antimicrobial applications, especially against drug-resistant pathogens.

Biological Activity

5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS No. 1396866-84-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound integrates a thiophene moiety with a piperidine and pyrazine structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H17ClN4O2S2C_{14}H_{17}ClN_{4}O_{2}S_{2}, with a molecular weight of approximately 372.9 g/mol. The structure includes a sulfonamide group, which is known for its biological activity.

PropertyValue
Molecular FormulaC14H17ClN4O2S2C_{14}H_{17}ClN_{4}O_{2}S_{2}
Molecular Weight372.9 g/mol
CAS Number1396866-84-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, which may extend to compounds such as this compound. For instance, research indicates that pyrazole derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anticancer Potential

The anticancer activity of compounds containing pyrazole and piperidine structures is well-documented. Pyrazole derivatives have shown efficacy against various cancer cell lines, including breast cancer models . The compound's ability to inhibit specific kinases associated with tumor growth suggests a potential application in cancer therapy.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activities of several pyrazole derivatives, revealing that compounds structurally similar to this compound exhibited significant inhibition against pathogenic bacteria.
    • The study utilized various assays, including time-kill assays and biofilm formation inhibition tests, confirming the efficacy of these compounds in clinical settings .
  • Anticancer Research :
    • In vitro studies demonstrated that pyrazole-containing compounds could induce apoptosis in cancer cell lines by activating specific apoptotic pathways, thereby reducing cell viability .
    • The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrazine-piperidine intermediate via nucleophilic substitution or coupling reactions. Piperidin-4-ylmethylamine derivatives are often reacted with pyrazine-containing electrophiles under reflux in solvents like dichloromethane or toluene .
  • Step 2: Sulfonamide coupling between the intermediate and 5-chlorothiophene-2-sulfonyl chloride. This step employs coupling agents (e.g., DCC, HOBt) in anhydrous dimethylformamide (DMF) at 50–60°C for 3–4 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Key Optimization Factors:

  • Temperature control (50–60°C) minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis of sulfonyl chloride.
  • Catalysts: Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy:
    • 1H NMR identifies protons on the pyrazine (δ 8.5–9.0 ppm), piperidine (δ 2.5–3.5 ppm), and thiophene (δ 6.8–7.2 ppm) moieties.
    • 13C NMR confirms carbonyl (δ 165–170 ppm) and sulfonamide (δ 115–120 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+Na]+ at m/z 422.0027) .
  • IR Spectroscopy: Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bends (3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Enzyme Inhibition Assays:
    • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to screen for JAK/STAT pathway inhibition, referencing protocols from structurally related pyrazine-piperidine inhibitors .
    • Binding Affinity: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with targets like carbonic anhydrase .
  • Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazine or piperidine) affect biological activity?

Structure-Activity Relationship (SAR) Insights:

  • Pyrazine Modifications: Electron-withdrawing groups (e.g., Cl, F) at the 2-position enhance kinase inhibition by improving target binding (IC50 reduction from 500 nM to 50 nM in JAK2 models) .
  • Piperidine Substituents: Methylation at the 4-position increases metabolic stability (t1/2 from 2h to 6h in microsomal assays) .

Q. Table 1: Impact of Substituents on JAK2 Inhibition

Substituent (Position)IC50 (nM)Solubility (µg/mL)Reference
-Cl (Pyrazine-2)52 ± 312.5
-OCH3 (Piperidine-4)120 ± 108.2
-F (Thiophene-5)85 ± 710.1

Q. How can contradictions in enzyme inhibition data across studies be resolved?

Methodological Considerations:

  • Assay Conditions: Discrepancies in IC50 values may arise from ATP concentration differences (e.g., 1 mM vs. 10 µM ATP) or pH variations .
  • Enzyme Isoforms: Test selectivity across isoforms (e.g., JAK2 vs. JAK3) using isoform-specific substrates .
  • Orthogonal Validation: Combine SPR with cellular assays (e.g., Western blot for phosphorylated STAT3) to confirm target engagement .

Q. What computational strategies predict the compound’s binding modes and pharmacokinetic properties?

  • Molecular Docking: Use AutoDock Vina to model interactions with JAK2’s ATP-binding pocket (PDB: 4D1S). Key residues: Lys882, Glu898 .
  • Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) assess stability of the sulfonamide-piperidine hinge region .
  • ADMET Prediction: SwissADME predicts moderate permeability (LogP = 2.8) and CYP3A4-mediated metabolism .

Q. Table 2: Predicted vs. Experimental ADMET Properties

ParameterPredictedExperimentalReference
LogP2.83.1 ± 0.2
CYP3A4 InhibitionYesIC50 = 8 µM
Plasma Protein Binding92%89%

Q. How can solubility and stability be optimized for in vivo studies?

  • Co-Solvents: Use 10% DMSO + 40% PEG-400 in saline for intravenous administration (solubility >5 mg/mL) .
  • Prodrug Strategies: Introduce ester groups at the sulfonamide nitrogen to enhance oral bioavailability (hydrolyzed in plasma) .
  • Lyophilization: Stabilize the compound in lyophilized form (pH 7.4 buffer) for long-term storage .

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